Benzylbromomagnesium

Overview

Description

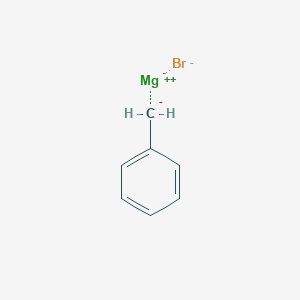

Benzylbromomagnesium, also known as BBMg, is an organobromomagnesium compound which is widely used in organic synthesis and in the development of new materials. BBMg is a strong nucleophile, meaning it can easily react with other molecules. It is a versatile reagent, capable of participating in a broad range of reactions, including nucleophilic substitution, addition, elimination, and cyclization. BBMg has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Benzylbromomagnesium has been used in the synthesis of polyfunctional benzimidazoles and indoles. This involves the conversion of nitroarenes into nitrenes and their insertion into neighboring sp(2) C-H bonds, leading to functionalized heterocycles (Dohle, Staubitz, & Knochel, 2003).

It plays a role in the one-pot synthesis of benzo[b]phosphole derivatives. This process involves a sequence of transition-metal-catalyzed arylmagnesiation of an internal alkyne, electrophilic trapping, and intramolecular phospha-Friedel-Crafts reaction (Wu, Chopra, & Yoshikai, 2015).

The compound is utilized in copper-mediated cross-coupling reactions with functionalized arylmagnesium halides and alkyl or benzylic halides. This is particularly significant in the synthesis of complex organic molecules (Dohle, Lindsay, & Knochel, 2001).

This compound is also involved in the synthesis of 2,2':5',2''-terthienyl, a process that includes the formation of thienylmagnesium bromide and its double coupling with 2,5-dibromothiophene (Smeets et al., 2003).

In magnetic materials research, it has been used to create air-stable benzyl monoadducts of endohedral metallofullerenes, contributing to the study of single-molecule magnets and the interactions between lanthanide ions and unpaired electrons (Liu et al., 2017).

Mechanism of Action

Target of Action

Benzylmagnesium Bromide primarily targets halogenated hydrocarbons . It reacts with these compounds to form new carbon-carbon bonds, which are crucial in the formation of complex molecules .

Mode of Action

The compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the exothermic reaction of metallic magnesium with a halide in an anhydrous, etheric solvent . The result is the formation of organomagnesium halides, better known as Grignard reagents .

Biochemical Pathways

The Grignard reaction is a key biochemical pathway affected by Benzylmagnesium Bromide. This pathway leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex molecules . The reaction can also lead to the formation of side products like Wurtz coupling, which can diminish the selectivity in Grignard reagent formation .

Pharmacokinetics

The compound is typically used as a solution, and it generally exists in an equilibrium between alkyl magnesium halides and dialkyl magnesium .

Result of Action

The primary result of Benzylmagnesium Bromide’s action is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex molecules. For instance, it is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction .

Action Environment

The action of Benzylmagnesium Bromide is influenced by several environmental factors. The reaction temperatures must be closely controlled to avoid thermal runaway and hazardous situations due to the exothermic nature of the reaction .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benzylmagnesium Bromide is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction . Moreover, Benzylmagnesium Bromide only generates o-tolylmethanol when used in excess or at higher temperatures

Cellular Effects

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

Molecular Mechanism

The molecular mechanism of Benzylmagnesium Bromide is primarily understood in the context of organic synthesis. It is used in the formation of diastereomeric o-toluylmethanol

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is typically used immediately after preparation due to its reactivity

Dosage Effects in Animal Models

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

Metabolic Pathways

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

Transport and Distribution

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

Subcellular Localization

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

properties

IUPAC Name |

magnesium;methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFGPVWRJCFQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936015 | |

| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1589-82-8 | |

| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)